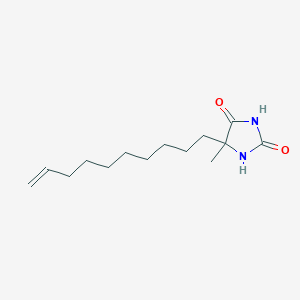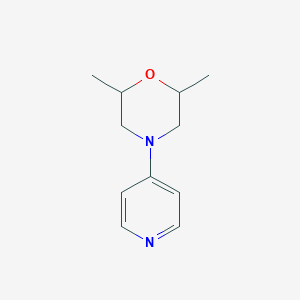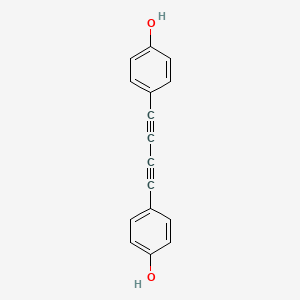
4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol is an organic compound with the molecular formula C16H10O2 It is characterized by the presence of two phenol groups connected by a buta-1,3-diyne linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol typically involves the coupling of two phenol groups with a buta-1,3-diyne linker. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol primarily involves its interaction with molecular targets through its phenol groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The buta-1,3-diyne linker provides rigidity to the molecule, affecting its binding affinity and specificity to targets .
Comparación Con Compuestos Similares
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with amino groups instead of phenol groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile: Contains nitrile groups instead of phenol groups.
Uniqueness: 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol is unique due to its combination of phenol groups and a buta-1,3-diyne linker, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H10O2 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol |
InChI |
InChI=1S/C16H10O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H |
Clave InChI |
BRUULYKYIQGMBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



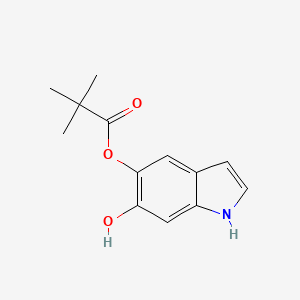
![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)
![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)
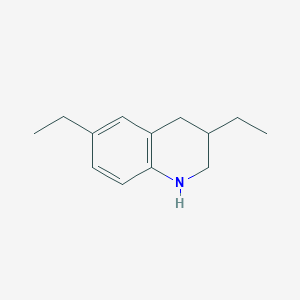
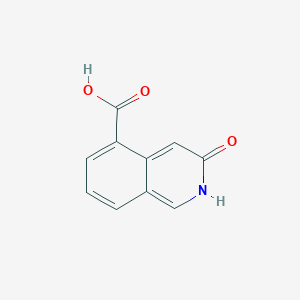


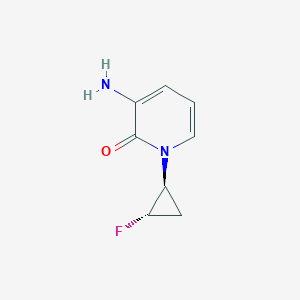
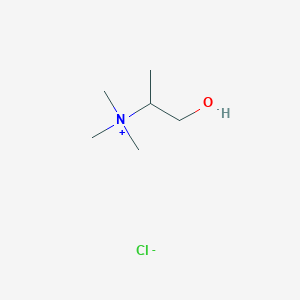
![Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12944536.png)
![2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12944543.png)
